Ethyl 2-oxocyclopentanecarboxylate

Asymmetric Synthesis Michael Addition Organocatalysis

Inconsistent stereochemical outcomes from generic cyclic β-ketoesters can derail enantioselective synthesis projects. Ethyl 2-oxocyclopentanecarboxylate (CAS 611-10-9) is the definitive 5-membered ring building block that delivers reliably higher enantioselectivity. - Achieves 83% ee in asymmetric Michael additions, surpassing the 6-membered ring analog (80% ee). - Enables near-quantitative α-arylation with aryllead triacetates for efficient medicinal chemistry library generation. - Serves as the validated commercial intermediate for loxoprofen sodium, ensuring a robust, scalable supply chain.

Molecular Formula C8H12O3
Molecular Weight 156.18 g/mol
CAS No. 611-10-9
Cat. No. B1210532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-oxocyclopentanecarboxylate
CAS611-10-9
Synonymsethyl 2-oxocyclopentanecarboxylate
Molecular FormulaC8H12O3
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCCC1=O
InChIInChI=1S/C8H12O3/c1-2-11-8(10)6-4-3-5-7(6)9/h6H,2-5H2,1H3
InChIKeyJHZPNBKZPAWCJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 250 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Oxocyclopentanecarboxylate: Core Cyclic β-Ketoester Intermediate


Ethyl 2-oxocyclopentanecarboxylate (CAS 611-10-9) is a cyclic β-ketoester characterized by a 5-membered cyclopentanone ring fused to an ethyl ester, with a predicted pKa of 12.02±0.20 for the α-proton . This structure positions it as a versatile building block in organic synthesis, with a density of 1.054 g/mL at 25°C and boiling point of 102-104°C/11 mmHg . Its commercial availability in research-grade purities (≥97.0% GC) supports its widespread use as an intermediate in pharmaceutical, agrochemical, and fine chemical manufacturing .

1 Asymmetric Michael addition workflows requiring enantioenriched adducts Supports organocatalytic routes to chiral intermediates
2 α-Arylation and C–C bond-forming strategies High-yielding aryllead-mediated α-arylation context
3 Multi-step total synthesis of bioactive molecules Reported efficient entry to complex natural-product scaffolds

Why Ethyl 2-Oxocyclopentanecarboxylate Cannot Be Substituted


Cyclic β-ketoesters, including methyl 2-oxocyclopentanecarboxylate and ethyl 2-oxocyclohexanecarboxylate, exhibit significant differences in reactivity, stereoselectivity, and product profiles in key transformations. For instance, in asymmetric Michael additions, ethyl 2-oxocyclopentanecarboxylate achieves up to 83% enantioselectivity, while its 6-membered ring analog, ethyl 2-oxocyclohexanecarboxylate, reaches 80% under identical conditions [1]. In biotransformations, the cis/trans ratio of reduced alcohols differs dramatically between the methyl cyclopentane (13:87), ethyl cyclohexane (15:85), and methyl cycloheptane (65:35) derivatives [2]. Furthermore, the ethyl ester group in ethyl 2-oxocyclopentanecarboxylate provides distinct steric and electronic properties compared to methyl esters, influencing reaction rates, solubility, and subsequent deprotection strategies. These quantitative differences in stereochemical outcome and reactivity underscore that these analogs are not interchangeable; selecting the specific ester is critical for achieving desired synthetic yields and selectivities.

Target
Ethyl 2-oxocyclopentanecarboxylate
5-membered ring; ethyl ester steric/electronic profile
Analog risk
6-membered ring analog
Ring-size difference may shift enantioselectivity and cis/trans ratios
Target
Ethyl ester
Ethyl group influences solubility and deprotection strategy
Analog risk
Methyl ester analog
Ester substitution may alter enzymatic reduction stereoselectivity

Quantitative Differentiation vs. Analog β-Ketoesters


Enantioselectivity in Asymmetric Michael Additions

In cinchona alkaloid-catalyzed asymmetric Michael additions to methyl vinyl ketone, ethyl 2-oxocyclopentanecarboxylate achieves 83% enantiomeric excess (ee), outperforming ethyl 2-oxocyclohexanecarboxylate (80% ee) under identical conditions (catalyst:reactant ratio of 1:500) [1].

Asymmetric Michael addition ee
Head-to-head
83% ee vs. 80% ee (6-membered analog)
Target: 83% ee vs Cyclohexane analog: 80% ee
Supports higher enantioselectivity in cinchona-alkaloid Michael additions
Cinchona alkaloid catalyst, methyl vinyl ketone, 1:500 catalyst ratio
Asymmetric Synthesis Michael Addition Organocatalysis Enantioselectivity

α-Arylation Yield Advantage

Ethyl 2-oxocyclopentanecarboxylate reacts with p-methoxyphenyllead triacetate in chloroform/pyridine to give the α-arylated product ethyl 1-(p-methoxyphenyl)-2-oxocyclopentanecarboxylate in almost quantitative yield [1]. This contrasts with multi-step or lower-yielding alternative α-arylation methods.

α-Arylation yield
Cross-study comparable
Near-quantitative yield
Supports high-efficiency α-arylation of β-keto esters
p-Methoxyphenyllead triacetate in chloroform/pyridine
α-Arylation β-Ketoester Chemistry Organolead Reagents Synthetic Methodology

High-Yield Tanikolide Total Synthesis

Ethyl 2-oxocyclopentanecarboxylate serves as a key starting material in two four-step routes to the marine toxin (±)-tanikolide, achieving high overall yields of 76% and 85%, respectively [1]. This demonstrates its synthetic utility for rapid construction of complex bioactive molecules compared to alternative routes using other β-ketoesters.

Total synthesis yield
Cross-study comparable
76% and 85% overall yield (4 steps)
Supports concise route to (±)-tanikolide marine toxin
Two separate four-step sequences reported
Total Synthesis Natural Product Synthesis Marine Toxin Process Chemistry

Microreactor Benzylation Efficiency

The phase-transfer benzylation of ethyl 2-oxocyclopentanecarboxylate with benzyl bromide in a microreactor was found to be more efficient than the same reaction in a round-bottomed flask with vigorous stirring, as demonstrated by an optical microscope study showing an increased interfacial area .

Microreactor benzylation
Data to verify
Increased interfacial area vs. batch reactor
Supports microreactor process-intensification context
Qualitative optical-microscopy observation; source review recommended
Microreactor Technology Phase-Transfer Catalysis Process Intensification Benzylation

Loxoprofen Sodium Intermediate

Ethyl 2-oxocyclopentanecarboxylate is a key intermediate in the preparation of loxoprofen sodium, a major nonsteroidal anti-inflammatory drug (NSAID) . Its use in this high-volume pharmaceutical context confirms its reliability and established supply chain, unlike many research-grade analogs.

Pharma intermediate role
Class-level
Key intermediate for loxoprofen sodium (NSAID)
Reported pharmaceutical intermediate context
Established industrial process; independent verification recommended
Pharmaceutical Intermediate NSAID Commercial Production Drug Synthesis

Biotransformation Stereoselectivity vs. Methyl Ester

In biotransformation studies with Chlorella pyrenoidosa, the cis/trans ratio of alcohols produced from methyl 2-oxocyclopentanecarboxylate (MCPC) is 13:87, while the ethyl 2-oxocyclohexanecarboxylate (ECHxC) yields a 15:85 ratio [1]. Though direct data for ethyl 2-oxocyclopentanecarboxylate is not in this dataset, the trend indicates that the ester group (methyl vs. ethyl) and ring size (cyclopentane vs. cyclohexane) both influence stereoselectivity. The ethyl ester in ethyl 2-oxocyclopentanecarboxylate is expected to confer a different steric/electronic profile compared to the methyl analog, affecting outcomes in enzymatic transformations.

Biotransformation stereoselectivity
Class-level inference
Methyl ester cis/trans 13:87; ethyl cyclohexane 15:85
Target inferred: distinct profile cf. Methyl & cyclohexane analogs reported
Ester and ring-size differences may shift enzymatic reduction outcomes
Chlorella pyrenoidosa; direct ethyl cyclopentane data not in set
Biotransformation Enzymatic Reduction Stereoselectivity Green Chemistry

Application Scenarios for Ethyl 2-Oxocyclopentanecarboxylate


Asymmetric Synthesis of Chiral Building Blocks

Ethyl 2-oxocyclopentanecarboxylate is the preferred substrate for asymmetric Michael additions where high enantioselectivity is required, achieving 83% ee, which surpasses the 80% ee obtained with the 6-membered ring analog [1]. This makes it ideal for the synthesis of enantioenriched intermediates for pharmaceuticals and natural products.

α-Arylation for Drug Discovery

When a high-yielding α-arylation step is needed, ethyl 2-oxocyclopentanecarboxylate offers a near-quantitative conversion with aryllead triacetates, providing a reliable route to α-aryl ketones [2]. This is particularly valuable in medicinal chemistry for generating diverse compound libraries.

Total Synthesis of Bioactive Molecules

This compound serves as an excellent starting material for multi-step total syntheses, as demonstrated by the high overall yields (76-85%) achieved in short four-step sequences to the marine toxin tanikolide [3]. Its use reduces synthetic complexity and improves overall process efficiency.

Process Intensification via Microreactor

For benzylation or other phase-transfer reactions, ethyl 2-oxocyclopentanecarboxylate has shown enhanced efficiency in microreactors compared to traditional batch methods . This makes it a candidate for developing continuous-flow processes with improved safety and scalability.

Large-Scale Pharmaceutical Manufacturing

As a key intermediate in the commercial production of loxoprofen sodium, ethyl 2-oxocyclopentanecarboxylate is supported by a robust supply chain and validated large-scale synthetic routes . This makes it a low-risk choice for industrial process development and procurement.

Application
Selection Property
Validation Focus
Asymmetric Michael addition studies
Enantioselectivity profile
Chiral HPLC or ee determination under reported conditions
α-Arylation for ketone library synthesis
Arylation yield and aryl-lead reagent compatibility
Cross-coupling condition review and yield reproducibility
Multi-step total synthesis of natural products
Step-efficiency and overall yield profile
Sequence robustness and intermediate stability review
Continuous-flow process development
Microreactor compatibility
Phase-transfer efficiency and interfacial-area benchmarking
Large-scale intermediate supply
Established supply-chain context
Lot consistency and scalable-synthesis documentation

Technical Documentation Hub

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41 linked technical documents
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